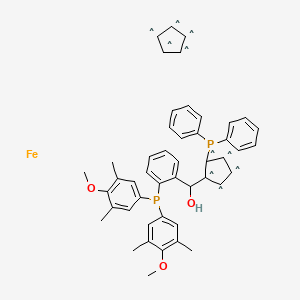
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid: is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its role as a reagent used for carbonyls and epoxides as dual electrophiles in peptide-based proteasome inhibitors. It is also an impurity of carfilzomib, a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves several steps. One common method includes the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, and cyanamide is added for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, with considerations for reducing waste and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide-based proteasome inhibitors.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its therapeutic potential, especially in the treatment of multiple myeloma as an impurity of carfilzomib.
Industry: Utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid involves its role as a dual electrophile in peptide-based proteasome inhibitors. It interacts with carbonyls and epoxides, facilitating the inhibition of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to the accumulation of damaged proteins, ultimately inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-2,6-dimethylhept-1-en-3-one
- 2,2,2-Trifluoroacetic acid
- Carfilzomib
Uniqueness
4-Amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid is unique due to its dual electrophilic nature, making it highly effective in peptide-based proteasome inhibitors. Its role as an impurity in carfilzomib also highlights its significance in therapeutic applications.
Eigenschaften
Molekularformel |
C11H18F3NO3 |
|---|---|
Molekulargewicht |
269.26 g/mol |
IUPAC-Name |
4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7) |
InChI-Schlüssel |
LRERPDGQQWNGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)
![Tert-butyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoate](/img/structure/B12104127.png)

amine](/img/structure/B12104135.png)

![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)

![Carbamic acid,N-[2-[4-[[bis(1,1-dimethylethoxy)phosphinyl]oxy]-3-formylphenyl]-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester](/img/structure/B12104159.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)
